Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH).
Nucleophilic Addition: Reactions with alkyl halides in the presence of a base.
Major Products Formed
Reduction: Formation of Ethyl 4-(2-aminobenzenesulfonyl)piperazine-1-carboxylate.
Hydrolysis: Formation of 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors or other biological macromolecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Ethyl 1-piperazinecarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-nitrobenzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of both the nitrobenzenesulfonyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-2-22-13(17)14-7-9-15(10-8-14)23(20,21)12-6-4-3-5-11(12)16(18)19/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKMQDGUAAZLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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